2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid
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Overview
Description
2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid is a heterocyclic compound featuring a pyrazole ring substituted with an ethoxy group and an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid typically involves the condensation of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by ethoxylation and subsequent carboxylation to introduce the acetic acid group . The reaction conditions often include refluxing in acetic acid and the use of catalysts to enhance yield and selectivity .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups on the pyrazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetic acid .
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways . The ethoxy and acetic acid groups play crucial roles in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one and 1,3-diphenyl-1H-pyrazole-4-carbaldehyde .
Uniqueness
2-(4-Ethoxy-1H-pyrazol-3-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group and the acetic acid moiety enhances its solubility and reactivity, making it a valuable intermediate in various synthetic and research applications .
Properties
Molecular Formula |
C7H10N2O3 |
---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
2-(4-ethoxy-1H-pyrazol-5-yl)acetic acid |
InChI |
InChI=1S/C7H10N2O3/c1-2-12-6-4-8-9-5(6)3-7(10)11/h4H,2-3H2,1H3,(H,8,9)(H,10,11) |
InChI Key |
IAOFOEIRRYYLMR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(NN=C1)CC(=O)O |
Origin of Product |
United States |
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